5-Methyl-2-phenylbenzothiophene
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Overview
Description
5-Methyl-2-phenylbenzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. This compound features a benzene ring fused to a thiophene ring, with a methyl group at the 5-position and a phenyl group at the 2-position. The molecular formula is C15H12S, and it has a molecular weight of 224.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenylbenzothiophene can be achieved through various methods, including:
Intramolecular Aryl-S Bond Formation: This method involves the base-mediated condensation of arylacetonitrile or related substrates with dithioester, leading to the formation of the benzothiophene core.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenylbenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or other substituted benzothiophene derivatives.
Scientific Research Applications
5-Methyl-2-phenylbenzothiophene has several applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: This compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a model compound for studying the biological activity of benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylbenzothiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its therapeutic effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate receptors to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiophene: Lacks the methyl group at the 5-position.
5-Methylbenzothiophene: Lacks the phenyl group at the 2-position.
2-Methylbenzothiophene: Lacks the phenyl group at the 2-position and has a methyl group at the 2-position instead.
Uniqueness
5-Methyl-2-phenylbenzothiophene is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
LTXFQSPHNSWPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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